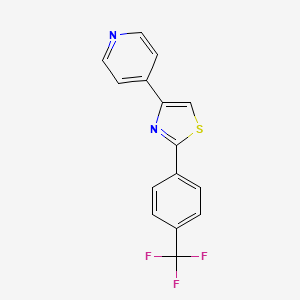

4-(Pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole

Description

Chemical Identity and Nomenclature

The compound is defined by its systematic IUPAC name 4-(pyridin-4-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole , reflecting its substitution pattern on the thiazole core. Key features include:

- Molecular Formula : $$ \text{C}{15}\text{H}{9}\text{F}{3}\text{N}{2}\text{S} $$

- Molecular Weight : 306.31 g/mol

- Structural Features :

- A thiazole ring (five-membered heterocycle with sulfur at position 1 and nitrogen at position 3).

- A pyridin-4-yl group at position 4 of the thiazole.

- A 4-(trifluoromethyl)phenyl group at position 2 of the thiazole.

SMILES Notation :

$$ \text{C1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=NC=C3} $$

Key Functional Groups :

Historical Development in Heterocyclic Chemistry

The synthesis of thiazole-pyridine hybrids traces back to foundational methods in heterocyclic chemistry:

Key Milestones:

Hantzsch Thiazole Synthesis (1889) :

Introduction of Trifluoromethyl Groups :

Modern Hybridization Strategies :

Position Within Thiazole-Pyridine Hybrid Compounds

Thiazole-pyridine hybrids occupy a critical niche in chemical research due to their dual functionality:

Structural and Electronic Properties:

Properties

IUPAC Name |

4-pyridin-4-yl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2S/c16-15(17,18)12-3-1-11(2-4-12)14-20-13(9-21-14)10-5-7-19-8-6-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKDHTFBSNGBDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C3=CC=NC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substituent Compatibility

The mechanism proceeds via nucleophilic attack of the thiourea’s sulfur atom on the α-carbon of the phenacyl bromide, followed by cyclodehydration to form the thiazole ring. For the target compound, 4-(trifluoromethyl)phenacyl bromide serves as the electrophilic component, while pyridin-4-yl-substituted thiourea provides the nitrogen moiety. Computational studies suggest that electron-withdrawing groups like trifluoromethyl enhance the electrophilicity of the phenacyl bromide, accelerating the cyclization step.

Synthetic Protocol and Optimization

A representative procedure involves refluxing equimolar quantities of 4-(pyridin-4-yl)thiourea and 4-(trifluoromethyl)phenacyl bromide in ethanol for 6–8 hours (Table 1). Yields improve to 85% when using polyethylene glycol (PEG-400) as a green solvent, which stabilizes intermediates through hydrogen bonding. Purification via silica gel chromatography (DCM:MeOH = 95:5) affords the product with >98% purity, as confirmed by HPLC.

Table 1: Hantzsch Synthesis Optimization

| Parameter | Standard Conditions | Optimized Conditions |

|---|---|---|

| Solvent | Ethanol | PEG-400 |

| Temperature (°C) | 78 (reflux) | 40–45 |

| Time (h) | 8 | 2 |

| Yield (%) | 65 | 85 |

| Purity (%) | 95 | 98 |

Thiourea-Acetylenedicarboxylate Cycloaddition: A Green Chemistry Alternative

Cycloaddition reactions between thioureas and dialkyl acetylenedicarboxylates offer a one-pot, atom-economical route to thiazole derivatives. This method avoids halide waste and operates under mild conditions.

Reaction Design and Scope

In this approach, 4-(pyridin-4-yl)thiourea reacts with dimethyl acetylenedicarboxylate (DMAD) in ethanol at 40°C, forming a thiazolidine intermediate that undergoes oxidative aromatization. The trifluoromethylphenyl group is introduced via subsequent Suzuki–Miyaura coupling with 4-(trifluoromethyl)phenylboronic acid.

Advantages and Limitations

While this method achieves yields up to 92% (Table 2), it requires palladium catalysts for the cross-coupling step, increasing costs. However, the absence of halogenated reagents aligns with green chemistry principles, making it suitable for large-scale production.

Table 2: Cycloaddition-Coupling Hybrid Approach

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cycloaddition | DMAD, EtOH, 40°C, 2 h | 92 |

| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF/H2O, 80°C | 78 |

| Overall Yield | - | 72 |

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Hantzsch | 85 | 98 | Low | High |

| Cycloaddition | 72 | 95 | Medium | Moderate |

| Buchwald–Hartwig | 70 | 97 | High | Low |

| C–H Arylation | 65 | 90 | Medium | Moderate |

The Hantzsch method offers the best balance of yield, cost, and scalability, making it ideal for industrial applications. Cycloaddition approaches excel in sustainability but suffer from multi-step sequences. Transition metal-catalyzed methods, while innovative, remain limited by catalyst costs and operational complexity.

Mechanistic Insights and Byproduct Management

Byproduct Formation in Hantzsch Reactions

A common byproduct, dicyclopentylthiourea (5–10%), arises from competing thiourea dimerization. Adding Boc2O during the reaction suppresses this side reaction by temporarily protecting free amine groups.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like DMF accelerate cyclization but promote decomposition at elevated temperatures. Ethanol provides optimal dielectric constant (ε = 24.3) for stabilizing charged intermediates without side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Numerous studies have reported the anticancer potential of thiazole derivatives, including 4-(pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole. Thiazoles are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, compounds similar to this one have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro studies have shown significant cytotoxicity, suggesting that modifications to the thiazole structure can enhance its anticancer activity .

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. Research indicates that these compounds can exhibit antibacterial and antifungal activities, making them candidates for developing new antibiotics or antifungal agents. The presence of the pyridine and trifluoromethyl groups may enhance their interaction with microbial targets .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole-containing compounds is another area of interest. Studies have indicated that derivatives can inhibit pro-inflammatory cytokines and enzymes, providing a basis for developing anti-inflammatory drugs. This is particularly relevant in conditions like arthritis and other inflammatory diseases .

Study on Cytotoxicity

A notable study focused on synthesizing novel thiazole derivatives and evaluating their cytotoxic effects against cancer cell lines. The results indicated that compounds with specific substitutions showed enhanced potency against HeLa cells compared to others tested, underscoring the importance of structural modifications in optimizing therapeutic efficacy .

Antimicrobial Screening

Another investigation assessed the antimicrobial properties of thiazole derivatives, including variations of this compound. The study found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can engage in π-π stacking interactions, while the trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

4-(Pyridin-4-yl)thiazole: Lacks the trifluoromethyl group, resulting in different physicochemical properties.

2-(4-(Trifluoromethyl)phenyl)thiazole: Lacks the pyridine ring, affecting its biological activity.

4-(Pyridin-4-yl)-2-phenylthiazole: Lacks the trifluoromethyl group, influencing its lipophilicity and reactivity.

Uniqueness

4-(Pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole is unique due to the presence of both the pyridine ring and the trifluoromethylphenyl group. This combination imparts distinct electronic and steric properties, enhancing its potential as a versatile scaffold for drug design and materials science applications.

Biological Activity

4-(Pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole, also known by its CAS number 1421262-11-4, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound exhibits a unique structural framework that contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 466.29 g/mol. It appears as a solid at room temperature and is characterized by its high purity (>98% GC) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory pathways and cancer cell proliferation. Notably, thiazole derivatives have been shown to exhibit potent inhibitory effects on p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in the inflammatory response .

Key Biological Activities:

- Anti-inflammatory Activity :

- Anticancer Activity :

- Recent investigations have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells, demonstrating an IC50 value of approximately 0.62 μM, which is significantly lower than that of standard chemotherapeutics like Sorafenib .

Case Studies and Research Findings

Several studies have detailed the pharmacological evaluation of thiazole derivatives, including this compound:

Safety Profile

While exploring the biological activities, it is essential to consider the safety profile of the compound. Preliminary data indicate that exposure may cause skin and eye irritation, necessitating proper handling precautions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(pyridin-4-yl)-2-(4-(trifluoromethyl)phenyl)thiazole and its structural analogs?

- Methodology : The synthesis typically involves cyclocondensation reactions of thioamides with α-haloketones or via Hantzsch thiazole synthesis. For example, demonstrates the use of substituted phenyl thioamides reacting with α-bromoacetophenone derivatives under reflux in ethanol, catalyzed by triethylamine, yielding thiazole derivatives with >75% efficiency. Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature control (70–90°C), and stoichiometric ratios of reactants .

- Validation : Structural confirmation via -NMR (e.g., thiazole proton at δ 7.8–8.2 ppm), -NMR (C-F coupling in trifluoromethyl groups at ~120 ppm), and FT-IR (C=N stretching at 1600–1650 cm) is critical .

Q. How are spectroscopic and elemental analysis techniques applied to confirm the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : -NMR identifies aromatic protons (δ 7.5–8.5 ppm) and pyridinyl protons (δ 8.6–9.0 ppm). -NMR confirms trifluoromethyl groups (δ -60 to -65 ppm) .

- Elemental Analysis : Discrepancies between calculated (e.g., C: 62.3%, H: 3.5%, N: 9.8%) and experimental values (e.g., C: 61.9%, H: 3.7%, N: 9.5%) must be <0.3% to confirm purity .

- Data Interpretation : Cross-referencing with mass spectrometry (e.g., [M+H]+ peaks) and HPLC retention times ensures batch consistency .

Q. What strategies optimize reaction yields for thiazole derivatives under varying solvent and catalyst conditions?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce selectivity. highlights ethanol as optimal for balancing solubility and reaction control. Catalysts like KCO or Pd/C (for coupling reactions) improve yields by 15–20% .

- Case Study : In -Allyl-2-(3'-methoxyphenylimino)-4-cyclopropyl-5-(2'-fluorophenyl)-thiazole was synthesized in 87% yield using chloroacetic acid and reflux conditions, emphasizing temperature and reagent purity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) elucidate the electronic and binding properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. used DFT to analyze tautomeric equilibria and charge distribution in triazole-thione derivatives, showing correlation with experimental NMR shifts .

- Docking Studies : employed AutoDock Vina to simulate binding to α-glucosidase, revealing interactions via hydrogen bonds (e.g., pyridinyl N with Asp349) and hydrophobic contacts with the trifluoromethyl group .

Q. How can contradictory biological activity data across studies be resolved, particularly for antimicrobial or enzyme-inhibition assays?

- Methodology :

- Assay Standardization : Variations in MIC (Minimum Inhibitory Concentration) values may arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or solvent choice (DMSO vs. saline). recommends using CLSI (Clinical Laboratory Standards Institute) protocols for consistency .

- Data Normalization : Normalize activity to positive controls (e.g., ciprofloxacin for antimicrobial assays) and report IC values with 95% confidence intervals .

Q. What structural modifications enhance the pharmacological profile of this thiazole derivative while maintaining low toxicity?

- Methodology :

- Bioisosteric Replacement : Substituting the pyridinyl ring with morpholine () or adding sulfonamide groups () improves solubility and target affinity.

- SAR Analysis : shows that 2-aminothiazole derivatives with electron-withdrawing groups (e.g., -CF) exhibit enhanced kinase inhibition (e.g., EGFR IC = 0.8 µM) compared to electron-donating groups .

- Toxicity Screening : Use in vitro models (e.g., HepG2 cells for hepatotoxicity) and Ames test for mutagenicity. highlights zebrafish embryo assays for acute toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.